Cas no 628732-09-2 (1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester)

1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester is a brominated indene derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. The presence of the bromo substituent at the 5-position enhances its reactivity for further functionalization, while the methyl ester group improves solubility and handling. This compound’s rigid indene scaffold offers structural stability, making it suitable for applications in heterocyclic chemistry and medicinal chemistry exploration. Its well-defined molecular structure allows for precise modifications, facilitating the development of novel compounds. The product is typically characterized by high purity, ensuring reproducibility in synthetic workflows.
1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester structure
628732-09-2 structure
Product name:1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
CAS No:628732-09-2
MF:C11H11BrO2
MW:255.107842683792
MDL:MFCD17926572
CID:4079563
PubChem ID:59509356

1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
    • Methyl 5-broMo-2,3-dihydro-1H-indene-2-carboxylate
    • AT35984
    • JAPHEQMSWZSACK-UHFFFAOYSA-N
    • DB-221170
    • 5-bromo-indan-2-carboxylic acid methyl ester
    • Methyl5-bromo-2,3-dihydro-1H-indene-2-carboxylate
    • 628732-09-2
    • SCHEMBL1339915
    • CS-0343617
    • MFCD17926572
    • MDL: MFCD17926572
    • Inchi: InChI=1S/C11H11BrO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
    • InChI Key: JAPHEQMSWZSACK-UHFFFAOYSA-N
    • SMILES: COC(=O)C1CC2=C(C1)C=C(C=C2)Br

Computed Properties

  • Exact Mass: 253.99424g/mol
  • Monoisotopic Mass: 253.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3Ų

1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D619523-5g
methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate
628732-09-2 >95%
5g
$985 2024-08-03
Enamine
BBV-40238420-2.5g
628732-09-2 95%
2.5g
$2384.0 2023-01-30
Enamine
BBV-40238420-5.0g
628732-09-2 95%
5.0g
$3018.0 2023-01-30
Enamine
BBV-40238420-1.0g
628732-09-2 95%
1.0g
$1150.0 2023-01-30
AstaTech
AT35984-0.25/G
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLATE
628732-09-2 95%
0.25g
$243 2023-09-18
Enamine
BBV-40238420-10.0g
628732-09-2 95%
10.0g
$3795.0 2023-01-30
1PlusChem
1P00IBKA-250mg
1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
628732-09-2 97%
250mg
$250.00 2023-12-16
eNovation Chemicals LLC
D619523-5g
methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate
628732-09-2 >95%
5g
$985 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414287-1g
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate
628732-09-2 98%
1g
¥4668.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414287-5g
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate
628732-09-2 98%
5g
¥12848.00 2024-05-06

1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  0 °C; 18 h, 0 °C
Reference
Preparation of 4-(2-methyl-5,6,7,8-tetrahydro-quinolin-7-ylmethyl)-1,3-dihydro-imidazole-2-thione as specific alpha2B adrenergic receptor agonist, and methods of using the same
, United States, , ,

1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Raw materials

1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Preparation Products

Additional information on 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester

Introduction to 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester (CAS No. 628732-09-2)

The compound 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester, identified by the CAS number 628732-09-2, represents a significant molecule in the realm of organic synthesis and pharmaceutical research. This compound belongs to the class of indene derivatives, which are known for their structural versatility and biological activity. The presence of a bromine substituent at the 5-position and a methyl ester group at the 2-position introduces unique reactivity that makes it a valuable intermediate in synthetic chemistry.

In recent years, indene derivatives have garnered considerable attention due to their potential applications in medicinal chemistry. The structural framework of indene, characterized by a benzene ring fused with a cyclopentene ring, provides a scaffold that can be modified to yield compounds with diverse biological properties. The bromine atom in 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester serves as a reactive site for further functionalization, enabling the synthesis of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

The methyl ester group at the 2-position contributes to the compound's solubility and reactivity, making it an attractive candidate for further derivatization. This compound has been explored in various synthetic pathways, particularly in the construction of more intricate heterocyclic systems. The dihydro portion of the name indicates the presence of a saturated cyclopentene ring, which can influence electronic properties and metabolic stability.

One of the most compelling aspects of 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester is its utility as a building block in drug discovery. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. For instance, indene derivatives have been investigated for their antimicrobial and anti-inflammatory properties. The bromine substituent allows for easy modification through palladium-catalyzed reactions, enabling the introduction of additional functional groups that can enhance binding affinity to biological targets.

Recent studies have highlighted the importance of indene derivatives in developing small-molecule inhibitors. These compounds have shown promise in inhibiting enzymes involved in cancer pathways. The ability to modify the indene core through strategic functionalization has led to the discovery of several lead compounds that are now undergoing further optimization. The methyl ester group can be hydrolyzed to form a carboxylic acid, providing another avenue for structural diversification.

The synthesis of 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of an indene derivative followed by esterification. The choice of reagents and conditions is critical to achieving high yields and purity. Advanced techniques such as flow chemistry have also been employed to improve scalability and efficiency in the synthesis process.

In addition to its pharmaceutical applications, this compound has found utility in materials science. Indene derivatives exhibit interesting electronic properties, making them suitable for use in organic semiconductors and light-emitting diodes (OLEDs). The bromine atom facilitates further modifications that can tailor these properties for specific applications. Researchers are exploring ways to incorporate indene-based molecules into next-generation electronic devices, where their unique structural features offer advantages over traditional materials.

The chemical reactivity of 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester is further enhanced by its ability to participate in various types of reactions beyond cross-coupling processes. For example, it can undergo nucleophilic substitution reactions at the bromine atom, allowing for the introduction of diverse functional groups. Additionally, the carboxylic acid derivative formed upon hydrolysis of the methyl ester can be used in condensation reactions to form amides or esters.

From a computational chemistry perspective, understanding the electronic structure and reactivity of this compound is crucial for designing efficient synthetic strategies. Density functional theory (DFT) calculations have been used to predict reaction pathways and optimize reaction conditions. These computational methods provide valuable insights into how different substituents influence molecular properties and reactivity.

The role of 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester in medicinal chemistry continues to expand as new synthetic methodologies are developed. Its versatility as a scaffold allows chemists to explore a wide range of biological activities by introducing various functional groups. The ongoing research into this compound underscores its importance as a key intermediate in both academic and industrial settings.

In conclusion,1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester (CAS No. 628732-09-2) is a multifaceted molecule with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on drug discovery and advanced materials. As research progresses,this compound will undoubtedly continue to play a crucial role in developing innovative solutions across multiple scientific disciplines.

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